2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-
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Overview
Description
2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- is a heterocyclic organic compound It is characterized by a pyrrol-2-one core structure with a phenyl group and a tert-butylamino group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran, resulting in N-alkoxycarbonyl pyrroles . This approach provides distinct reactivity compared to N-sulfonyl protection, especially in pyrrole acylation protocols.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of catalytic systems and optimized reaction conditions ensures high yields and purity of the final product. The process is designed to be cost-effective and scalable, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as dihydropyrroles.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyrroles. Substitution reactions result in various substituted pyrroles with different functional groups.
Scientific Research Applications
2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1,5-Dihydro-2H-pyrrol-2-one
- 1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-
- 1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-
Uniqueness
Compared to similar compounds, 2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
61324-68-3 |
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Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
5-tert-butylimino-4-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)16-13-11(9-12(17)15-13)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,16,17) |
InChI Key |
SFOQPQPHYADCOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N=C1C(CC(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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